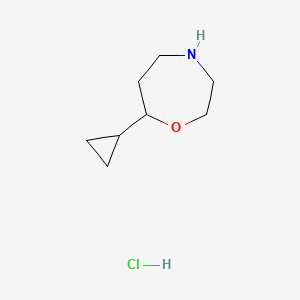

7-Cyclopropyl-1,4-oxazepane hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Cyclopropyl-1,4-oxazepane hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO and its molecular weight is 177.67. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Chemical Transformations

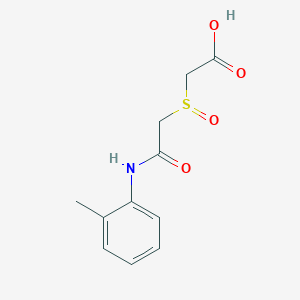

The research on compounds structurally related to 7-Cyclopropyl-1,4-oxazepane hydrochloride, such as cyclopropane and oxazepane derivatives, highlights their significance in synthetic organic chemistry. These compounds serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. The synthesis of ring-fused 1-benzazepines via [1,5]-hydride shift/7-endo cyclization sequences exemplifies the innovative approaches to constructing complex molecules from simpler cyclopropane derivatives. This process demonstrates the utility of cyclopropane moieties as hydride acceptors in internal redox reactions, facilitating the direct transformation of 2-(aryl)cyclopropane 1,1-diester derivatives into 1-benzazepines (Chang Won Suh, Su Jin Kwon, & D. Kim, 2017).

Cyclopropanation and Ring Expansion

Further research into Michael addition of chloroalkyloxazolines to electron-poor alkenes for synthesizing heterosubstituted cyclopropanes underscores the versatility of cyclopropane-based methodologies in organic synthesis. These approaches offer routes to chiral nonracemic heterosubstituted cyclopropanes, starting from optically active 2-chloromethyl-2-oxazolines, highlighting the potential for synthesizing enantiopure compounds (M. Rocchetti, V. Fino, V. Capriati, S. Florio, & R. Luisi, 2003).

Intramolecular Amination and Heterocycle Formation

The development of tetrahydro-1,3-oxazepines through regioselective intramolecular amination of cyclopropylmethyl cation showcases a novel pathway for heterocycle formation. This method leverages the cyclopropane substrates' inherent reactivity to achieve highly diastereoselective amination, leading to trans-tetrahydro-1,3-oxazepines and their transformation into homoallylamine derivatives in high yields (M. Skvorcova, L. Grigorjeva, & A. Jirgensons, 2015).

Antifungal Therapeutics Development

The efficient synthesis of benzannulated seven-membered O-heterocycles from cyclopropane derivatives through Lewis acid mediated ring opening followed by a 7-endo-tet cyclization illustrates the potential for developing novel antifungal therapeutic reagents. This method's broad substrate scope and high atom economy make it a promising approach for producing compounds with selective antifungal activity, especially against Cryptococcus neoformans (Dongpo Cao, Kaipeng Zhang, Ran An, Hang Xu, Shuang-Hong Hao, Xiaoguang Yang, Zhuang Hou, & Chun Guo, 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific accidents occur .

Eigenschaften

IUPAC Name |

7-cyclopropyl-1,4-oxazepane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-2-7(1)8-3-4-9-5-6-10-8;/h7-9H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFUZEYTQSGPEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CCNCCO2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2551004.png)

![N-[5-acetyl-6-[(E)-2-[(3-methoxyphenyl)methylamino]ethenyl]-2-oxopyran-3-yl]benzamide](/img/structure/B2551009.png)

![N-(3-chloro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2551011.png)

![Ethyl 3-{[(2-thienylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2551013.png)

![2-[(1S,2S,4R)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2551015.png)

![1-(3,4-dimethoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2551016.png)

![(E)-2-cyano-N-methoxy-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2551019.png)